

A Researcher's Guide to TPP1 Antibodies for Western Blot and Immunohistochemistry

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Compound of Interest

Compound Name: *Tpp-1 tfa*

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For researchers, scientists, and drug development professionals, the selection of a reliable antibody is paramount for generating accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies against Tripeptidyl Peptidase 1 (TPP1), with a focus on their validation for Western Blot (WB) and Immunohistochemistry (IHC) applications.

Tripeptidyl Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of peptides.[1] Mutations in the TPP1 gene lead to neuronal ceroid lipofuscinosis type 2 (CLN2), a fatal neurodegenerative disorder.[2] TPP1 is also a component of the shelterin complex, which protects telomeres.[3] Given its critical roles, robust detection of TPP1 is vital for research in neurobiology, cancer, and aging.

This guide summarizes the available data on various TPP1 antibodies, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in antibody selection and experimental design.

Comparative Analysis of TPP1 Antibodies

The following tables provide a summary of commercially available TPP1 antibodies that have been validated for Western Blot and/or Immunohistochemistry. The data has been compiled from manufacturer datasheets and available publications. It is important to note that a direct, side-by-side comparison under uniform experimental conditions is not publicly available. Therefore, researchers should consider the provided data as a guide and perform their own validation experiments.

TPP1 Antibodies for Western Blot (WB)

Vendor	Catalog Number	Type	Host	Immuno gen	Tested Species	Dilution	Notes
Abcam	ab195234	Monoclonal (EPR16537)	Rabbit	Proprietary	Human	1:1000 - 1:10000	Recognizes pro-form (61kDa), mature form (48kDa), and a shorter isoform (34kDa).
Abcam	ab54685	Monoclonal (3B1)	Mouse	Recombinant Fragment (aa 150-350 of Human TPP1)	Human	1 µg/lane	Cited in 15 publications.
Cell Signaling Technology	14667	Monoclonal (D4E2R)	Rabbit	Synthetic peptide (around Glu169 of Human TPP1)	Human, Monkey	1:1000	Recognizes endogenous levels of total TPP1. [3]
Aviva Systems Biology	OAGA01011	Polyclonal	Rabbit	Recombinant protein (center region of Human TPP1)	Human, Mouse	1:500 - 1:3000	Shows a band at ~61 kDa in various human cell lysates. [4]

Novus Biologicals	NBP1-31758	Polyclonal	Rabbit	Recombinant protein (center region of Human TPP1)	Human, Mouse	1:500 - 1:3000	Predicted to react with Bovine and Canine TPP1.
Thermo Fisher Scientific	A303-069A	Polyclonal	Rabbit	Peptide (aa 150-200 of Human TPP1)	Human	0.4 µg/mL	Validated for WB and IP.[5]
RayBiotech	102-13248	Polyclonal	Rabbit	Synthetic peptide (aa 6-34 of Human TPP1, N-term)	Human	1:1000	Detects TPP1 in CEM cell line lysates. [6]
United States Biological	252929	Polyclonal	Mouse	Full-length human TPP1 protein	Human	Not specified	Shows a band in transfected 293T cell lysate.[7]

TPP1 Antibodies for Immunohistochemistry (IHC)

Vendor	Catalog Number	Type	Host	Immunogen	Tested Species	Dilution	Antigen Retrieval	Notes
Abcam	ab195234	Monoclonal (EPR16537)	Rabbit	Proprietary	Human	1:150	Heat mediated, Tris/EDTA buffer pH 9.0	Shows cytoplasmic staining in human placenta.
Abcam	ab54685	Monoclonal (3B1)	Mouse	Recombinant Fragment (aa 150-350 of Human TPP1)	Human	3 µg/ml	Not specified	Stains human salivary gland.
Aviva Systems Biology	OAGA01011	Polyclonal	Rabbit	Recombinant protein (center region of Human TPP1)	Human, Mouse	1:100 - 1:1000	Heat mediated, 10mM Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 8.0)	Stains paraffin-embedded SW480 xenograft. [4]
Novus Biologicals	NBP1-31758	Polyclonal	Rabbit	Recombinant protein (center	Mouse	1:500	EDTA based, pH 8.0	Stains mouse liver.

region of Human TPP1)								Part of the Prestige Antibodies® collection, validated by the Human Protein Atlas.
Source	Product ID	Antibody Type	Host	Specificity	Species	Concentration	Specificity	
Sigma-Aldrich	HPA019 973	Polyclonal	Rabbit	Proprietary	Human	1:200 - 1:500	Not specified	
MyBioSource	MBS604509	Monoclonal (9G454)	Mouse	Recombinant protein (aa 195-305 of Human TPP1)	Human	Not specified	Not specified	Stains formalin-fixed, paraffin-embedded human salivary gland. [8]

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible WB and IHC experiments. Below are representative protocols. Researchers should always refer to the manufacturer's specific recommendations for each antibody and optimize the conditions for their particular experimental setup.

Western Blot Protocol

This protocol provides a general framework for performing Western Blotting.

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine protein concentration using a standard assay (e.g., BCA assay).
 - Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load 20-30 µg of protein per lane onto a polyacrylamide gel.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Confirm transfer efficiency by staining the membrane with Ponceau S.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[\[9\]](#)
- Primary Antibody Incubation:
 - Incubate the membrane with the primary TPP1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[\[10\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.

- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[\[10\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using a CCD camera-based imager or X-ray film.[\[11\]](#)

Immunohistochemistry (IHC-P) Protocol for Paraffin-Embedded Tissues

This protocol outlines the key steps for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

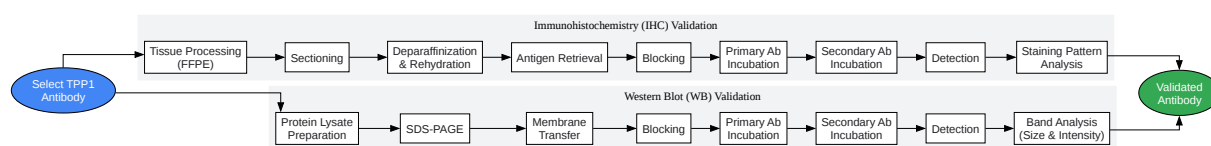
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5-10 minutes each).[\[12\]](#)
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 5 minutes each. [\[12\]](#)
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[\[13\]](#)
 - Allow slides to cool to room temperature.

- Blocking Endogenous Peroxidase:
 - Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[\[14\]](#)
 - Rinse with wash buffer (e.g., PBS).
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.[\[12\]](#)
- Primary Antibody Incubation:
 - Incubate sections with the primary TPP1 antibody at the optimal dilution in antibody diluent overnight at 4°C in a humidified chamber.[\[15\]](#)
- Washing:
 - Wash slides three times for 5 minutes each with wash buffer.
- Secondary Antibody Incubation:
 - Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[\[13\]](#)
- Washing:
 - Wash slides three times for 5 minutes each with wash buffer.
- Detection:
 - For chromogenic detection, use a detection system such as an avidin-biotin complex (ABC) kit followed by a DAB substrate.[\[15\]](#)
 - Monitor color development under a microscope.
- Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.

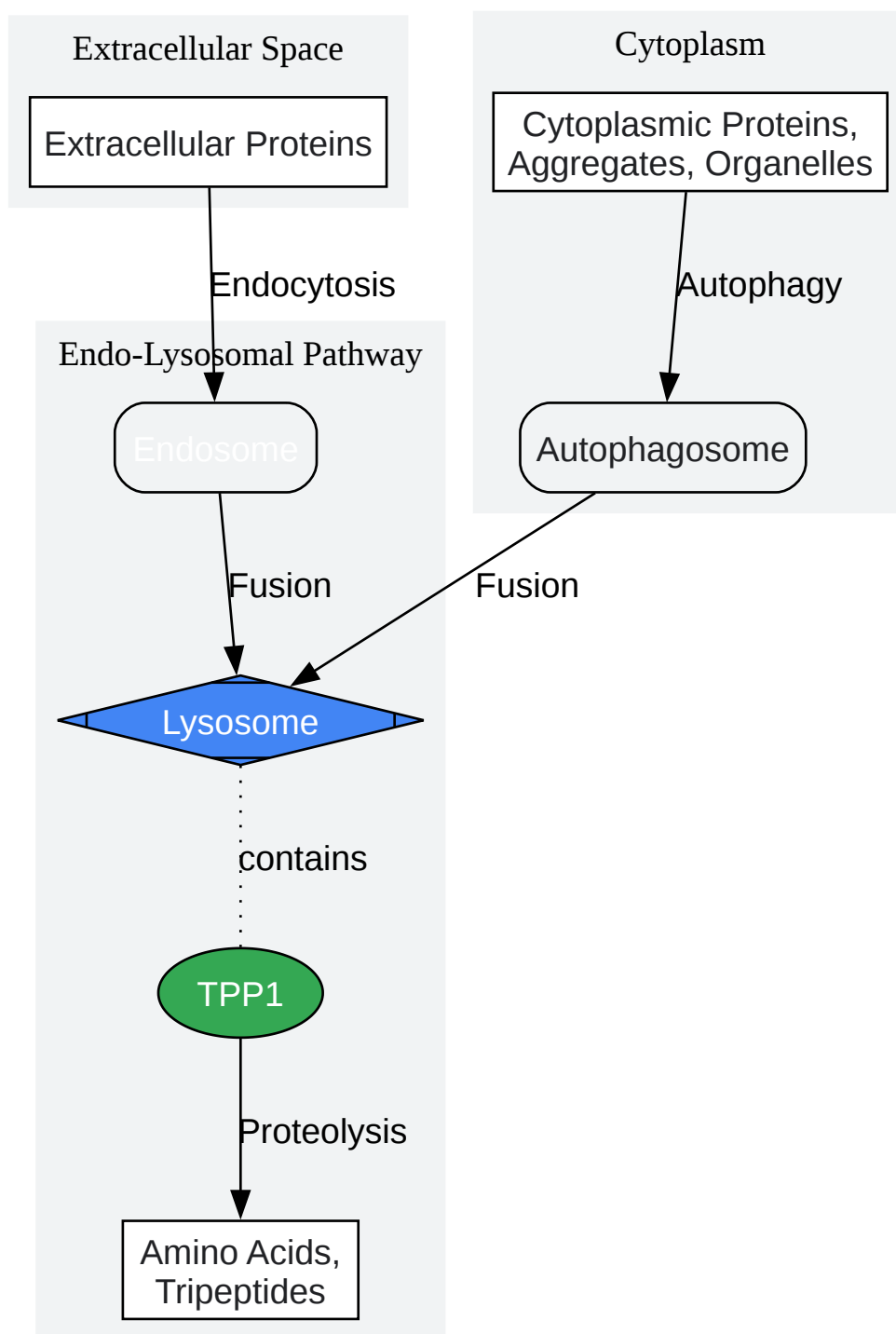
Visualizing TPP1 Biology and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to TPP1 and the experimental workflows for antibody validation.



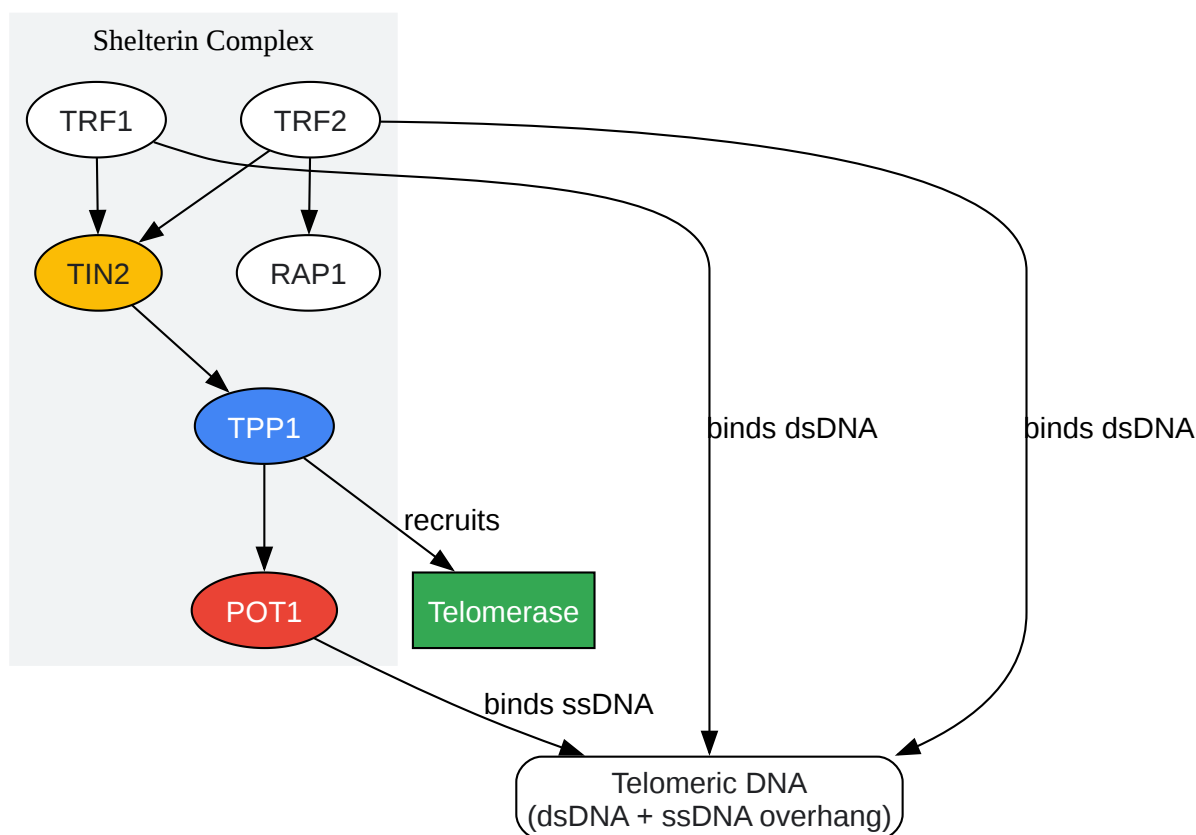
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Fig. 1: Antibody validation workflow for WB and IHC.



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Fig. 2: Role of TPP1 in the lysosomal degradation pathway.



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